2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
The compound “2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile” is a type of pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are widely used in the field of organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions of aminoazoles with different electrophiles . A specific synthesis pathway for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was described by Evans and coworkers, which involved the reaction of potassium tricyanomethanide with tert-butylhydrazine in a mixture of HCl and water .Molecular Structure Analysis
The molecular structure of pyrazole derivatives like “this compound” typically consists of a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives are involved in a variety of chemical reactions. For instance, they can participate in Sandmeyer reactions, which are used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-Amino-3-tert-butyl-1-phenylpyrazole, are as follows: It has a density of 1.1±0.1 g/cm^3, a boiling point of 356.3±30.0 °C at 760 mmHg, and a flash point of 169.3±24.6 °C .Scientific Research Applications
Chemical Synthesis and Reactivity
Research has demonstrated the utility of pyrazole derivatives in chemical synthesis, showcasing their reactivity under various conditions. For instance, studies have explored the reactivity of pyrazole derivatives, leading to the formation of amides through acylation processes. Such chemical transformations underscore the compound's versatility in organic synthesis, enabling the development of a wide range of biologically active molecules (Mironovich & Shcherbinin, 2014). Additionally, the synthesis of pyrazole derivatives has been optimized through methods such as the palladium-catalyzed Suzuki reaction, highlighting the compound's role in facilitating the synthesis of targeted molecules for pharmaceutical applications (Zhang et al., 2022).
Material Science and Catalysis
In material science, pyrazole-based compounds have been investigated for their potential in creating new materials. For example, zinc(II) carboxylate complexes derived from pyrazolyl compounds have shown effectiveness as catalysts in the copolymerization of CO2 and cyclohexene oxide, contributing to the development of environmentally friendly polymerization methods (Matiwane et al., 2020). This research highlights the role of pyrazole derivatives in advancing sustainable chemical processes.
Antioxidant and Antimicrobial Activities
Pyrazole derivatives have also been evaluated for their antioxidant and antimicrobial properties. Synthesis efforts have led to the creation of compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, with some showing antioxidant activity comparable to ascorbic acid, indicating potential therapeutic applications (El‐Mekabaty, 2015). Furthermore, multi-component reactions under microwave irradiation have yielded pyrazolo[3,4-b]pyridine derivatives with promising antibacterial and antifungal activities, suggesting their utility in combating microbial infections (El-Borai et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, 5-Amino-3-tert-butyl-1-methyl-1H-pyrazole, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions for the study and application of “2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Their potential use in the development of new pharmaceuticals and other biologically active compounds is a particularly promising area of research .
Properties
IUPAC Name |
2-(5-amino-3-tert-butylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-9(2,3)7-6-8(11)13(12-7)5-4-10/h6H,5,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRHJWGKZYELNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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